{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine
Description
{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine is a heterocyclic amine featuring a 5-methyl-1,2,4-oxadiazole ring fused to a benzylamine scaffold substituted with a 2-(trifluoromethoxy)phenyl group. This compound is cataloged under CAS synonyms such as MFCD12683076 and AKOS009591120, indicating its relevance in medicinal chemistry research .
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-6-16-10(17-19-6)9(15)7-4-2-3-5-8(7)18-11(12,13)14/h2-5,9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYOFMIIYXVURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been reported to exhibit broad-spectrum biological activities. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase. These enzymes play crucial roles in cell proliferation and DNA synthesis, and their inhibition can lead to the cessation of these processes.
Biochemical Pathways
For instance, they can inhibit telomerase activity, focal adhesion kinase (FAK), target thymidylate synthase, inhibit the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization.
Pharmacokinetics
Some oxadiazole derivatives have been reported to undergo metabolic pathways that include oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide. These processes can impact the bioavailability of the compound.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc).
Biological Activity
The compound {(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine has garnered attention in recent research due to its potential biological activities, particularly in antibacterial and antiviral applications. This article explores its biological activity through a detailed analysis of relevant studies, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following:
- Molecular Formula : C17H21F3N4O2
- Molecular Weight : 370.37 g/mol
- CAS Number : 1418293-22-7
This compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological properties, combined with a trifluoromethoxy-substituted phenyl group that enhances its pharmacological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance:
-
In Vitro Studies : A review on fluorinated imines and hydrazones noted that related compounds exhibited significant antibacterial activities against various strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics like kanamycin B .
Bacterial Strain MIC (µg/mL) Comparison to Kanamycin B Pseudomonas aeruginosa 5.6 1.3-fold lower Staphylococcus aureus 10 Comparable Escherichia coli 8 Comparable - Mechanism of Action : The mechanism underlying the antibacterial activity is often attributed to the inhibition of essential enzymes involved in bacterial metabolism. For example, one study indicated that certain derivatives had an IC50 value of 5.6 µM against ecKAS III (an enzyme crucial for fatty acid synthesis in bacteria), suggesting a targeted enzymatic inhibition mechanism .
Antiviral Activity
The antiviral potential of oxadiazole derivatives has also been explored, with some studies indicating promising results against viral pathogens. The structural features of this compound may contribute to this activity through:
- Inhibition of Viral Replication : Compounds containing oxadiazole rings have been noted for their ability to interfere with viral replication processes .
Case Studies
Several case studies have investigated the biological activity of oxadiazole derivatives:
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that a structurally similar compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study employed MTT assays to quantify cell viability and bacterial growth inhibition .
- Structural Analysis : Crystallographic studies have provided insights into the molecular interactions of these compounds within biological systems. For example, structural analysis revealed hydrogen bonding patterns that could influence the compound's solubility and interaction with biological targets .
Comparison with Similar Compounds
Dopamine D3 Receptor Ligands
Compound 33, a structural analog with a 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl group (Table 1), exhibits high affinity for dopamine D3 receptors (Ki = 1.3 nM) and 345-fold selectivity over D2 receptors . Modifications to the oxadiazole substituents (e.g., ethyl, isopropyl) in analogs 34–38 reduced both D3 affinity and selectivity, underscoring the critical role of the methyl group in optimizing receptor interactions .
Key Insight : The methyl group on the oxadiazole ring is essential for maintaining high receptor affinity and selectivity.
Serotonin (5-HT) Receptor Antagonists
GR127935, a 5-HT receptor antagonist containing a 5-methyl-1,2,4-oxadiazol-3-yl group, demonstrates high selectivity for 5-HT1B/1D receptors (Ki < 1 nM) . Its biphenyl-carboxamide structure contrasts with the target compound’s trifluoromethoxy-phenyl group, suggesting divergent pharmacokinetic profiles. The trifluoromethoxy group may enhance blood-brain barrier penetration compared to GR127935’s bulkier substituents .
Trifluoromethyl/Oxadiazole Hybrids
Anticancer and Antiviral Derivatives
Benzamide derivatives (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) from and utilize the oxadiazole ring for stability but replace the trifluoromethoxy group with nitro or thioether substituents. These modifications highlight the versatility of oxadiazole in drug design but also indicate that the target compound’s CF₃O group may confer unique solubility or toxicity profiles.
Table 1. Comparative Analysis of Key Compounds
Discussion of Substituent Effects
- Methyl Group on Oxadiazole : Critical for receptor binding, as seen in D3 ligands (e.g., Compound 33) and 5-HT antagonists (GR127935) .
- Trifluoromethoxy (CF₃O) Group : Enhances lipophilicity and metabolic stability compared to nitro or thioether groups in anticancer derivatives .
- Benzylamine Scaffold: May facilitate interactions with amine-binding receptors (e.g., GPCRs), distinguishing it from non-amine analogs like 3-[3-(CF₃)Ph]-oxadiazol-5-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
